5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a pyridinyl group, a piperazinyl group, and a tosyl group attached to a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Cyclization: The cyano intermediate is cyclized using sodium and ammonium chloride in ethanol solution to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as cyano or halide groups.
Scientific Research Applications
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-a]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific combination of functional groups and its triazoloquinazoline core. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2S/c1-18-9-11-19(12-10-18)35(33,34)25-24-27-23(20-6-2-3-7-21(20)32(24)29-28-25)31-16-14-30(15-17-31)22-8-4-5-13-26-22/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVLFRWDLCTLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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